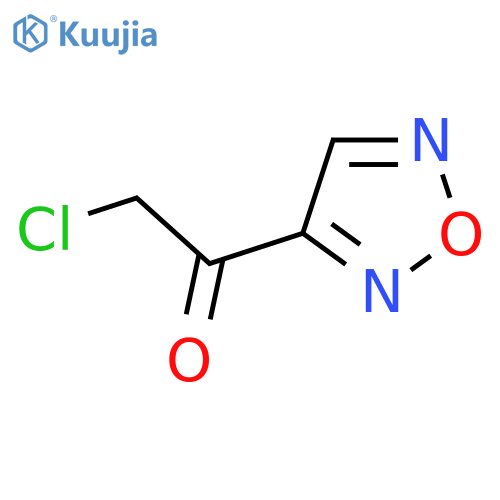

Cas no 1803581-79-4 (2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one)

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1803581-79-4

- CS-0435152

- 2-chloro-1-(1,2,5-oxadiazol-3-yl)ethanone

- AKOS026729017

- 2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one

- EN300-156626

- Ethanone, 2-chloro-1-(1,2,5-oxadiazol-3-yl)-

- 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one

-

- インチ: 1S/C4H3ClN2O2/c5-1-4(8)3-2-6-9-7-3/h2H,1H2

- InChIKey: MBCCGNHRVQMSLS-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1C=NON=1)=O

計算された属性

- せいみつぶんしりょう: 145.9883050g/mol

- どういたいしつりょう: 145.9883050g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 56Ų

じっけんとくせい

- 密度みつど: 1.442±0.06 g/cm3(Predicted)

- ふってん: 239.5±38.0 °C(Predicted)

- 酸性度係数(pKa): -3.95±0.30(Predicted)

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-156626-0.5g |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 0.5g |

$613.0 | 2023-06-08 | ||

| Enamine | EN300-156626-0.1g |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 0.1g |

$272.0 | 2023-06-08 | ||

| TRC | C611120-10mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-156626-2500mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 2500mg |

$1539.0 | 2023-09-24 | ||

| Enamine | EN300-156626-5000mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 5000mg |

$2277.0 | 2023-09-24 | ||

| Enamine | EN300-156626-250mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 250mg |

$389.0 | 2023-09-24 | ||

| Enamine | EN300-156626-10000mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 10000mg |

$3376.0 | 2023-09-24 | ||

| Enamine | EN300-156626-1.0g |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 1g |

$785.0 | 2023-06-08 | ||

| TRC | C611120-50mg |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 50mg |

$ 210.00 | 2022-06-06 | ||

| Enamine | EN300-156626-0.25g |

2-chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one |

1803581-79-4 | 0.25g |

$389.0 | 2023-06-08 |

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one 関連文献

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-oneに関する追加情報

Introduction to 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one (CAS No. 1803581-79-4)

2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This compound, identified by the chemical abstracts service number CAS No. 1803581-79-4, has garnered attention due to its potential applications in the synthesis of bioactive molecules. The presence of both a chloro substituent and an 1,2,5-oxadiazole moiety in its molecular structure imparts distinct chemical properties that make it a valuable intermediate in medicinal chemistry.

The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its stability and biological activity. It has been extensively studied for its role in drug development, particularly in the design of antimicrobial, anti-inflammatory, and anticancer agents. The incorporation of this motif into 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one enhances its potential as a precursor for novel therapeutic compounds. The chloro group further contributes to the compound's reactivity, enabling various functionalization strategies that can be exploited in synthetic chemistry.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The structural features of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one make it a promising candidate for such applications. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify the chloro and 1,2,5-oxadiazole positions allows for fine-tuning of the compound's pharmacokinetic properties, including solubility and metabolic stability.

Advances in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one can interact with biological targets through multiple binding modes. This flexibility is advantageous in drug design, as it increases the likelihood of achieving high-affinity binding. Additionally, the compound's electronic properties have been investigated using density functional theory (DFT), revealing insights into its reactivity and potential for further derivatization.

The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities. The 1,2,5-oxadiazole core is one of several heterocycles that have been extensively explored for their therapeutic potential. Researchers have reported derivatives of this scaffold exhibiting antimicrobial properties against resistant strains of bacteria. Similarly, modifications to the chloro substituent have led to compounds with enhanced efficacy in inhibiting inflammatory pathways. These findings underscore the importance of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one as a building block in drug discovery.

In vitro and in vivo studies have provided further evidence of the compound's promise. Initial assays indicate that derivatives of this molecule can modulate key signaling pathways involved in diseases such as cancer and neurodegeneration. The ability to introduce structural diversity while maintaining core functionality allows for the exploration of multiple therapeutic avenues. For example, replacing the chloro group with other electrophilic species has been shown to alter binding interactions with biological targets without compromising overall potency.

The synthesis of 2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one involves multi-step organic transformations that highlight its synthetic utility. Key steps include nucleophilic substitution reactions at the chloro position followed by cyclization to form the 1,2,5-oxadiazole ring. Recent innovations in synthetic methodologies have improved yields and purity levels significantly. These advancements are particularly important for large-scale production scenarios where efficiency and reproducibility are critical.

The compound's role extends beyond mere intermediacy; it serves as a platform for exploring new chemical space. By leveraging its structural features, chemists can design libraries of derivatives with tailored properties for high-throughput screening (HTS). This approach has been successful in identifying lead compounds with promising pharmacological profiles. The integration of automation and robotics into synthetic workflows has further accelerated this process.

Future directions in research may focus on optimizing synthetic routes to improve scalability while minimizing environmental impact. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce waste and energy consumption. Additionally,exploring biocatalytic methods could offer sustainable alternatives to traditional chemical transformations involving hazardous reagents.

The broader implications of studying compounds like 2-Chloro-[b]bromo[al]cyclopent[b]en[b]thiophene[/b]bromo[al]cyclopent[b]en[b]thiophene[/b][c]cyclohexadienone[/c][d]indeno[cd]indene[/d][e]-[f]-xanthen[e]-[f]-xanthenone[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one[/e]-4-one

1803581-79-4 (2-Chloro-1-(1,2,5-oxadiazol-3-yl)ethan-1-one) 関連製品

- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)

- 2680677-85-2(1-(4-{(prop-2-en-1-yloxy)carbonylamino}butyl)piperidine-4-carboxylic acid)

- 1547025-38-6(octahydropyrrolo[2,3-c]pyrrol-2-one)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 189059-58-3((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)

- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)

- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)

- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)